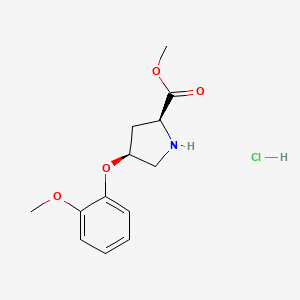
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride
Vue d'ensemble
Description
“L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the CAS Number: 129848-93-7 . It has a molecular weight of 280.75 . The IUPAC name for this compound is ethyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
This compound is stored at 0-8°C . The shipping temperature is room temperature .Applications De Recherche Scientifique
Synthesis of Biologically Active Indole Derivatives
Indole derivatives are prominent in pharmaceutical research due to their presence in natural products and drugs. They play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . The compound can serve as a precursor in the synthesis of these biologically active indole derivatives.
Development of Enzyme Inhibitors
Indole carboxamides are known for their strong enzyme inhibitory properties. They form hydrogen bonds with enzymes and proteins, often inhibiting their activity. This compound could be used to develop new inhibitors for enzymes like HLGP, HIV-1, and renin .
Antimicrobial Agent Synthesis
The compound has potential applications in the synthesis of antimicrobial agents. Its indole structure can be utilized to create compounds that target and inhibit the growth of various pathogens .
Anti-inflammatory Drug Research
Indole-based compounds have been investigated for their anti-inflammatory properties. This compound could be used to synthesize indole-based p38 inhibitors, which are important in the development of anti-inflammatory drugs .
Neurotransmitter Research
Indoles are structurally similar to the neurotransmitter serotonin and the amino acid tryptophan. This compound could be used in the synthesis of molecules that mimic or modulate the activity of neurotransmitters, contributing to research in neurology and psychiatry .
Insecticidal Activity Studies
Derivatives of harmine, which have an indole structure, show insecticidal activities. This compound could be used to create harmine derivatives for studying and developing new insecticides .
Glycine Receptor Ligand Development
The compound could be used as a reactant in the preparation of glycine receptor ligands. These ligands are important for understanding and potentially treating neurological disorders .
Cancer Research
Indole derivatives are being explored for their cytotoxic properties against cancer cells. This compound could be used to synthesize new derivatives for cancer research, potentially leading to the development of novel anticancer drugs .
Mécanisme D'action
While the exact mechanism of action for this specific compound isn’t available, a similar compound, TNCA (a tryptophan derivative), is known to bind the parathyroid Ca2±sensing receptor (CaSR) extracellular domain (ECD) hinge region between two globular subdomains and acts as a high-affinity CaSR ligand (CaSRL) with co-agonist activity .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



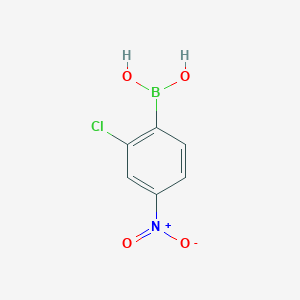
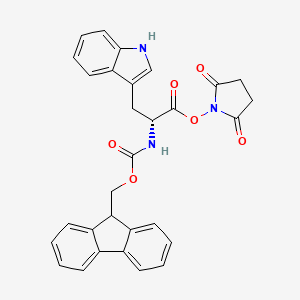
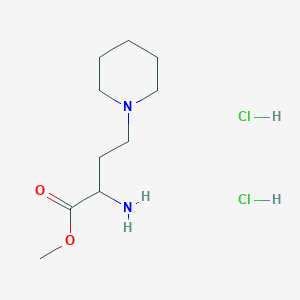
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
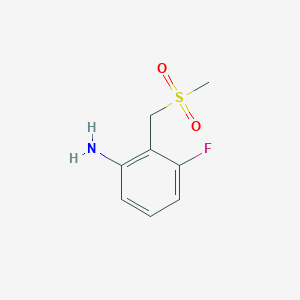


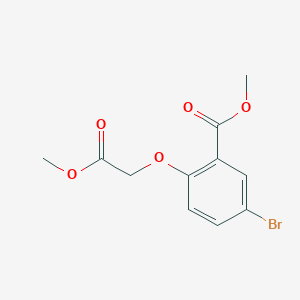
![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
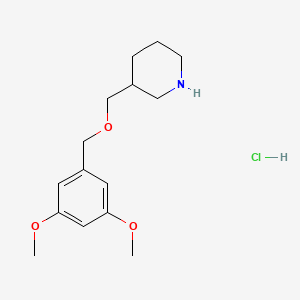
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
